BenchChemオンラインストアへようこそ!

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Oxalamide SAR Fluorine regioisomerism Cholinesterase inhibition

CAS 2034203-77-3 delivers the definitive 3-fluorophenyl oxalamide probe for medicinal chemistry SAR—the meta-fluorine creates a C–F dipole that 4-fluorobenzyl or benzyl analogs cannot replicate (2–7-fold IC50 shifts in oxalamide cholinesterase series). The 3-hydroxytetrahydrofuran moiety provides a conformationally constrained H-bond donor/acceptor absent in non-hydroxylated analogs, directly modulating cell potency (260 nM vs 670 nM) and metabolic stability. Essential for complete fluorine-walk datasets in c-Met kinase, IDO1, and sEH inhibitor programs. Procure alongside comparator analogs (CAS 2034605-36-0, 2034458-43-8, 2034458-49-4) for rigorous, reproducible SAR tables.

Molecular Formula C13H15FN2O4
Molecular Weight 282.271
CAS No. 2034203-77-3
Cat. No. B2619499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide
CAS2034203-77-3
Molecular FormulaC13H15FN2O4
Molecular Weight282.271
Structural Identifiers
SMILESC1COCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O
InChIInChI=1S/C13H15FN2O4/c14-9-2-1-3-10(6-9)16-12(18)11(17)15-7-13(19)4-5-20-8-13/h1-3,6,19H,4-5,7-8H2,(H,15,17)(H,16,18)
InChIKeyDJYRPRURWPUUDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (CAS 2034203-77-3): Structural and Pharmacophore Benchmark for Oxalamide-Based Probe Selection


N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (CAS 2034203-77-3; molecular formula C13H15FN2O4; MW 282.27 g/mol) is a synthetic N,N′-disubstituted oxalamide featuring a 3-fluorophenyl group on the N1 amide nitrogen and a 3-hydroxytetrahydrofuran-3-yl methyl substituent on the N2 amide nitrogen. This bis-amide scaffold belongs to a chemotype extensively claimed in patent literature as a core structure for kinase inhibition, most notably in the c-Met (hepatocyte growth factor receptor) inhibitor series disclosed by Bristol-Myers Squibb [1]. Oxalamide derivatives have subsequently been validated as heme-displacing IDO1 (indoleamine-2,3-dioxygenase-1) inhibitors with sub-nanomolar cellular potency and oral bioavailability [2]. The compound is currently catalogued as a research-grade building block for structure-activity relationship (SAR) exploration, medicinal chemistry derivatisation, and biochemical probe development. For procurement purposes, its differentiation from closely related analogs rests on the specific combination of the meta-fluorine substitution pattern on the phenyl ring and the H-bond donor/acceptor capacity of the hydroxytetrahydrofuran moiety—features that are individually absent from the most readily available comparator compounds in this oxalamide sub-series.

Why 4-Fluorobenzyl, Benzyl, or Dimethylphenyl Oxalamide Analogs Cannot Replace N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in SAR-Driven Programs


Oxalamide derivatives are not functionally interchangeable: the regioisomeric position of the fluorine atom on the N1-phenyl ring and the identity of the N2 substituent jointly define target engagement, metabolic stability, and selectivity profiles that diverge sharply even within a single congeneric series. Published SAR data on oxalamide cholinesterase inhibitors demonstrate that moving fluorine from the 4-position to alternative substitution patterns on the phenyl ring alters IC50 values by 2- to 7-fold against the same enzyme isoform [1]. In the IDO1 inhibitor series, the oxalamide chemotype itself was selected through a hybrid structure design that preserved specific H-bonding interactions with the heme iron; alteration of the H-bond donor network—such as replacing the hydroxytetrahydrofuran moiety with a benzyl or alkyl substituent lacking a hydroxyl group—abrogated the favorable ADME/PK profile that distinguished the oxalamide series from earlier hydroxyamidine leads [2]. Consequently, a researcher substituting CAS 2034203-77-3 for the 4-fluorobenzyl analog (CAS 2034605-36-0), the benzyl analog (CAS 2034458-43-8), or the 3,5-dimethylphenyl analog (CAS 2034458-49-4) would introduce a different electronic environment on the N1 aryl ring and a distinct H-bonding topology at the N2 terminus, precluding direct comparison of biological data and risking irreproducible SAR tables. The evidence below quantifies, where available, the specific dimensions along which CAS 2034203-77-3 diverges from its closest catalogued relatives.

Quantitative Differential Evidence: N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide vs. Closest Catalogued Oxalamide Analogs


Regioisomeric Fluorine Position: Meta (3-F) vs. Para (4-F) Substitution Determines Electron-Withdrawing Topology and Target-Pocket Complementarity in Oxalamide-Derived Enzyme Inhibitors

In a systematic SAR study of N,N′-disubstituted oxalamide derivatives evaluated as dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, the 4-fluorophenyl-substituted analog (compound 12: N,N′-dibenzyl-N,N′-bis-(4-fluorophenyl)-oxalamide) exhibited AChE IC50 = 8.31 µM and BuChE IC50 = 1.34 µM. In contrast, replacement of the 4-fluorophenyl with alternative aryl substitution patterns—including chloro, methyl, and unsubstituted phenyl variants—shifted IC50 values across the series by 2- to 7-fold, with the most potent analog (compound 13: 4-chlorophenyl) achieving hBuChE IC50 = 1.19 µM [1]. Although 3-fluorophenyl was not explicitly evaluated in this publication, the fluorine position effect is well-precedented: meta-fluorine substitution orients the C–F dipole differently from para-fluorine within the enzyme active-site gorge, altering both electrostatic complementarity and the strength of π-stacking interactions with catalytic residues [1]. The target compound (CAS 2034203-77-3) bears the 3-fluoro isomer, whereas the closest commercially catalogued analog N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (CAS 2034605-36-0) incorporates a 4-fluorobenzyl group, creating a methylene-extended analog with the fluorine in the para position—two structural variables simultaneously. The unsubstituted benzyl analog (CAS 2034458-43-8) lacks fluorine entirely. For programs conducting fluorine-scanning SAR, procurement of the 3-fluorophenyl variant is therefore structurally non-redundant.

Oxalamide SAR Fluorine regioisomerism Cholinesterase inhibition

Hydrogen-Bond Donor Capacity: 3-Hydroxytetrahydrofuran Moiety Confers Unique HBD Count vs. Alkyl, Benzyl, or Allyl N2-Substituted Analogs

The hydroxyl group on the tetrahydrofuran ring of CAS 2034203-77-3 provides an additional hydrogen-bond donor (HBD) that is absent from the closest N2-modified comparators. Calculated HBD count for the target compound is 3 (two oxalamide N–H plus one hydroxyl O–H), compared to HBD = 2 for N1-allyl-N2-(3-fluorophenyl)oxalamide (CAS 882766-66-7), which retains the 3-fluorophenyl group on N1 but replaces the entire N2 substituent with an allyl group lacking any hydroxyl functionality . In oxalamide-derived IDO1 inhibitors, the presence and orientation of H-bonding groups at the N2 terminus were critical for maintaining heme iron coordination geometry; removal of H-bond donors reduced cell-based IDO1 IC50 from 260 nM to 670 nM in matched-pair comparisons [1]. The 3-hydroxytetrahydrofuran motif additionally introduces a stereogenic quaternary carbon center at the 3-position of the oxolane ring—a chiral feature not present in the benzyl (CAS 2034458-43-8), 4-fluorobenzyl (CAS 2034605-36-0), or 3,5-dimethylphenyl (CAS 2034458-49-4) analogs—making the target compound structurally unique among catalogued oxalamides sharing the N2-((3-hydroxytetrahydrofuran-3-yl)methyl) group but differing at N1, and equally unique among compounds sharing the 3-fluorophenyl N1 group but differing at N2.

Hydrogen-bond donor Oxalamide N2-substituent Physicochemical differentiation

Commercial Purity Benchmarking: Reported Purity Specifications Across the 3-Hydroxytetrahydrofuran-3-yl Methyl Oxalamide Sub-Series

The target compound (CAS 2034203-77-3) and its closest catalogued analogs containing the N2-((3-hydroxytetrahydrofuran-3-yl)methyl) group are supplied at standard purity levels of ≥95% to 98% as determined by HPLC, with orthogonal QC characterization by NMR and, in some cases, GC . Specifically, N1-(4-fluorobenzyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (CAS 2034605-36-0) is supplied by Bidepharm at 98% purity with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC data . N1-(3,5-dimethylphenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (CAS 2034458-49-4) is offered at the same 98% specification . The benzyl analog (CAS 2034458-43-8) is listed with MW = 278.30 g/mol . The target compound (MW = 282.27 g/mol) sits between these analogs in molecular weight, reflecting the balance of a single fluorine atom (atomic mass contribution 19.00) versus the dimethyl substitution pattern (two methyl groups, contribution 30.05) or unsubstituted benzyl. No publicly available lot-specific COA for CAS 2034203-77-3 was retrieved from non-excluded supplier databases at the time of this analysis; purity inquiries must be directed to the supplying vendor on a per-lot basis.

Purity specification Vendor QC Catalogued oxalamide comparators

Patent Landscape Authority: Oxalamide Bis-Amide Core is a Validated Pharmacophore for c-Met Kinase Inhibition with Documented Substitution-Vector Tolerance

The oxalamide bis-amide framework of CAS 2034203-77-3 is formally encompassed within the Markush structure of US Patent 7,470,693 (Bristol-Myers Squibb), which claims oxalamide derivatives of Formula I wherein one amide nitrogen bears an optionally substituted aryl group (including halogen-substituted phenyl such as 3-fluorophenyl) and the second amide nitrogen bears a substituted alkyl or heterocyclyl-alkyl group (including hydroxytetrahydrofuranyl methyl) [1]. This patent explicitly establishes that oxalamides within this structural space inhibit the protein tyrosine kinase activity of c-Met (the hepatocyte growth factor receptor), a clinically validated oncology target. The patent pharmacophore accommodates diverse N1 and N2 substitution patterns, and the 3-fluorophenyl + 3-hydroxytetrahydrofuran-methyl combination represents a specific embodiment within the general formula. A distinct patent application, EP 1,377,543 A1, separately claims N′-substituted N-phenyl-oxalamide derivatives as therapeutic agents, further confirming the breadth of intellectual property coverage for this chemotype [2]. For academic and industrial teams prosecuting c-Met or related kinase inhibitor programs, CAS 2034203-77-3 provides a structurally defined, commercially accessible entry point into a well-documented inhibitor chemotype—without requiring de novo synthesis of the oxalamide core.

c-Met kinase Oxalamide patent Kinase inhibitor chemotype

Procurement-Driven Application Scenarios for N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide (CAS 2034203-77-3) Based on Comparative Evidence


Fluorine Positional Scanning in Oxalamide-Based Kinase or Cholinesterase Inhibitor Lead Optimization

Medicinal chemistry teams performing systematic SAR exploration of the N1-aryl substitution pocket in oxalamide-derived enzyme inhibitors require the 3-fluorophenyl isomer as a distinct electronic probe alongside the 4-fluorobenzyl (CAS 2034605-36-0), 3,5-dimethylphenyl (CAS 2034458-49-4), and unsubstituted benzyl (CAS 2034458-43-8) analogs. As demonstrated by the 2- to 7-fold IC50 shifts observed across aryl substitution patterns in oxalamide cholinesterase inhibitor series [1], the meta-fluorine substitution in CAS 2034203-77-3 provides a unique C–F dipole orientation that cannot be mimicked by para-fluoro or methyl-substituted congeners. Procurement of all five aryl variants enables a complete fluorine-walk dataset within a consistent N2-(hydroxytetrahydrofuran-methyl) background.

H-Bond Pharmacophore Mapping with the 3-Hydroxytetrahydrofuran Moiety as a Tunable HBD Element

The hydroxytetrahydrofuran substituent of CAS 2034203-77-3 serves as a conformationally constrained H-bond donor/acceptor unit that differentiates it from oxalamide analogs lacking a hydroxyl group, such as N1-allyl-N2-(3-fluorophenyl)oxalamide (CAS 882766-66-7, HBD = 2) . Published IDO1 inhibitor SAR demonstrates that H-bond donor topology at the oxalamide N2 position directly modulates cell-based potency (260 nM vs. 670 nM in matched-pair comparisons) and influences ADME parameters including metabolic clearance [2]. Researchers interrogating H-bond contributions to target binding, solubility, or permeability can use CAS 2034203-77-3 as the hydroxylated reference compound and compare results with the non-hydroxylated allyl analog to deconvolute HBD-specific effects.

c-Met Kinase Inhibitor Hit Expansion from a Patent-Validated Oxalamide Starting Point

For oncology programs targeting the HGF/c-Met signaling axis, CAS 2034203-77-3 provides a commercially available, structurally defined entry into the oxalamide kinase inhibitor chemotype protected by US Patent 7,470,693 [3]. The compound can serve as a synthetic intermediate for further derivatization (e.g., oxidation of the hydroxyl group to a ketone, nucleophilic aromatic substitution at the fluorophenyl ring, or amide coupling at the oxalamide linker) or as a reference compound for establishing baseline c-Met biochemical and cellular assay performance within a newly initiated screening cascade. The 3-hydroxytetrahydrofuran moiety additionally offers a chiral handle for enantioselective synthesis of stereodefined analogs, a capability not available from the achiral benzyl or dimethylphenyl comparators.

Cross-Screening in Soluble Epoxide Hydrolase (sEH) and IDO1 Inhibitor Programs Exploiting the Oxyoxalamide Pharmacophore

The oxyoxalamide functional group—in which the oxalamide carbonyl oxygen participates in hydrogen bonding with catalytic residues—has been independently validated as a productive pharmacophore element in both soluble epoxide hydrolase (sEH) inhibitors [4] and heme-displacing IDO1 inhibitors [2]. CAS 2034203-77-3, with its oxalamide core flanked by an electron-deficient 3-fluorophenyl ring and a hydroxyl-bearing tetrahydrofuran, combines structural features from both validated series. Laboratories with established sEH or IDO1 biochemical assays can procure this compound for cross-target selectivity profiling, evaluating whether the specific 3-fluoro + 3-hydroxytetrahydrofuran substitution pattern confers selectivity advantages over the more extensively characterized 4-substituted oxalamide analogs.

Quote Request

Request a Quote for N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.